molecular formula C5H4O3S B1395565 3-Hydroxythiophene-2-carboxylic acid CAS No. 5118-07-0

3-Hydroxythiophene-2-carboxylic acid

Cat. No.: B1395565
CAS No.: 5118-07-0
M. Wt: 144.15 g/mol
InChI Key: RVDUJCGAAPQDBO-UHFFFAOYSA-N
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Description

3-Hydroxythiophene-2-carboxylic acid is an organic compound with the molecular formula C5H4O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Target of Action

3-Hydroxythiophene-2-carboxylic acid is a thiophene-based compound . Thiophene derivatives have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various targets, leading to a range of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives, including this compound, can influence a variety of biochemical pathways. They have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact pathways affected by this compound and their downstream effects are subject to ongoing research.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given the diverse biological effects of thiophene derivatives, the results of this compound’s action could be multifaceted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as suggested by the recommendation to store the compound in a dark place, sealed in dry, at 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxythiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of ynones or ynoates with 2-mercapto acetate. This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced chemical processes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxythiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • 3-Methylthiophene-2-carboxylic acid
  • 3-Amino-thiophene-2-carboxylic acid

Comparison: Compared to these similar compounds, 3-Hydroxythiophene-2-carboxylic acid is unique due to the presence of the hydroxyl group at the third positionFor instance, the hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological contexts .

Properties

IUPAC Name

3-hydroxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDUJCGAAPQDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716204
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5118-07-0
Record name 3-Hydroxythiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxythiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10.0 g of methyl 3-hydroxy-thiophene-2-carboxylate were dissolved in a mixture of 90 ml of tetrahydrofuran (THF) and 90 ml of methanol, and a solution of 25.2 g of lithium hydroxide in 25 ml of water was added. The reaction mixture was stirred at 22° C. for 18 h and then heated at 55° C. for 6 h. The reaction mixture was concentrated to 50 ml in a rotary evaporator, acidified to pH=1 with 2 molar hydrochloric acid and extracted 3 times with 50 ml of t-butyl methyl ether each time. The combined organic phases were dried over magnesium sulfate and concentrated.
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Synthesis routes and methods III

Procedure details

600 mg of 3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate were dissolved in 40 ml of methanol, and 1.40 ml of a 30% strength methanolic sodium methanolate solution were added. The reaction mixture was stirred at 22° C. for 2 h, neutralized with 0.5 molar methanolic HCl solution and concentrated. The crude product was purified by column chromatography (SiO2, ethyl acetate/methanol=10:1).
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3,4,5-triacetoxy-6-(2-benzylcarbamoyl-thiophen-3-yloxy)-tetrahydro-pyran-2-ylmethyl acetate
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600 mg
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxythiophene-2-carboxylic acid
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Q & A

Q1: What makes derivatives of 3-Hydroxythiophene-2-carboxylic acid interesting in the context of FGFR1 inhibition?

A1: The research paper focuses on identifying potential FGFR1 inhibitors from a series of 5-(5,6-dimethoxybenzimidazol-1-yl)-3-hydroxythiophene-2-carboxylic acid derivatives. [] While the abstract doesn't disclose specific results, it highlights the exploration of these derivatives for their inhibitory activity against FGFR1. This suggests that the core structure of this compound, coupled with specific modifications, might offer a promising scaffold for developing novel FGFR1 inhibitors. Further investigation into the structure-activity relationship of these derivatives could reveal valuable insights into the key structural features influencing their potency and selectivity as FGFR1 inhibitors.

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